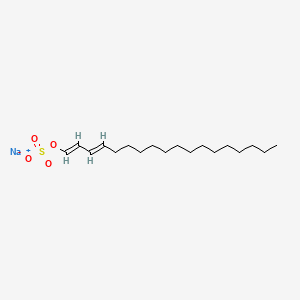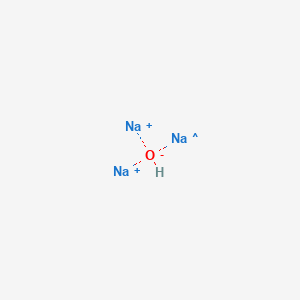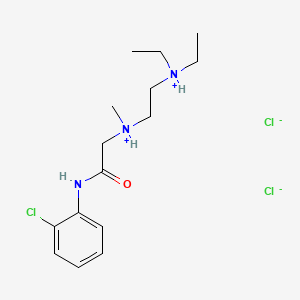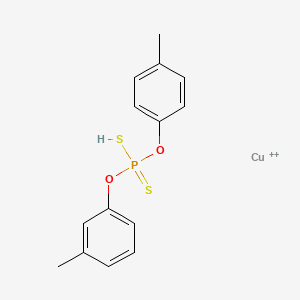
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound that features copper as a central metal atom. This compound is characterized by the presence of two phenoxy groups substituted with methyl groups and a sulfanyl-sulfanylidene-lambda5-phosphane moiety. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of copper salts with appropriate phenoxy and phosphane ligands. One common method involves the use of copper acetate in combination with diethanolamine, which has been found to substantially increase yields in similar systems . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could be employed to achieve consistent production.
Chemical Reactions Analysis
Types of Reactions
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the oxidation state of the copper center.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized copper complexes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and cyclizations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity and catalytic activity.
Mechanism of Action
The mechanism by which Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves the interaction of the copper center with various molecular targets. The copper atom can undergo redox reactions, facilitating electron transfer processes. The phenoxy and phosphane ligands can also participate in binding interactions with other molecules, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Copper;(phenoxy)-(methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane: Similar structure but with different substituents on the phenoxy groups.
Copper;(phenoxy)-(phenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane: Lacks the methyl groups, leading to different reactivity and properties.
Uniqueness
Copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both 3-methylphenoxy and 4-methylphenoxy groups provides a distinct steric and electronic environment around the copper center, making it a valuable compound for various applications.
Properties
CAS No. |
7464-04-2 |
|---|---|
Molecular Formula |
C14H15CuO2PS2+2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
copper;(3-methylphenoxy)-(4-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2.Cu/c1-11-6-8-13(9-7-11)15-17(18,19)16-14-5-3-4-12(2)10-14;/h3-10H,1-2H3,(H,18,19);/q;+2 |
InChI Key |
DONPOYXHNCIYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=S)(OC2=CC=CC(=C2)C)S.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


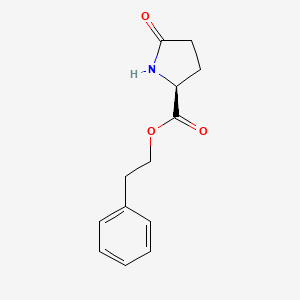
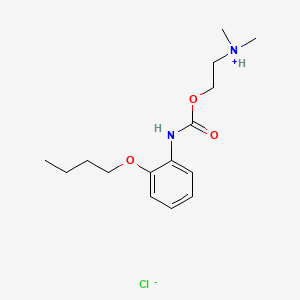
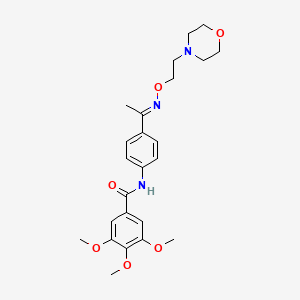
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(3-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13769710.png)
![1-(2-Cyanoethyl)-2-[4-[(2-ethoxyethyl)ethylamino]phenyl]benz[cd]indolium chloride](/img/structure/B13769711.png)

